2-Amino-4,6-dichloronicotinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

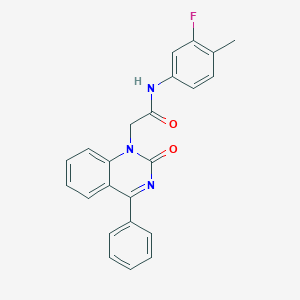

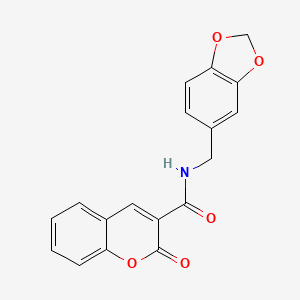

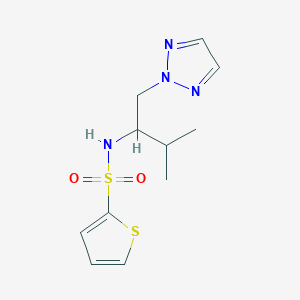

2-Amino-4,6-dichloronicotinaldehyde is a chemical compound with the CAS Number: 2386318-85-8 and a molecular weight of 191.02 . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The linear formula of 2-Amino-4,6-dichloronicotinaldehyde is C6H4Cl2N2O . The InChI key, which is a unique identifier for chemical substances, is PPTLGTNEHYDUGF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Amino-4,6-dichloronicotinaldehyde is a solid substance . It has a molecular weight of 191.02 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Chemical Synthesis

“2-Amino-4,6-dichloronicotinaldehyde” is used in chemical synthesis. It is prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .

Inhibitory Effects on Immune-Activated Nitric Oxide Production

“2-Amino-4,6-dichloronicotinaldehyde” has been found to have inhibitory effects on immune-activated nitric oxide production. Irrespective of the substituent at the 5 position, 2-amino-4,6-dichloropyrimidines inhibited immune-activated NO production .

Antiviral Applications

This compound has been found to inhibit replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It has been reported that maturation of viral particles was prevented as viral proteins synthesized in the presence of this compound were not assembled into new virions .

Anti-HIV Activities

The pyrimidine heterocycle, which is an elemental structural motif of “2-Amino-4,6-dichloronicotinaldehyde”, is found in several essential natural products and a number of synthetic drugs that have anti-HIV activities .

Anti-Adenovirus Activities

Compounds with the pyrimidine heterocycle, such as “2-Amino-4,6-dichloronicotinaldehyde”, have been found to have anti-adenovirus activities .

Anti-HBV Activities

The pyrimidine heterocycle is also found in compounds with anti-HBV activities .

Inhibitors of Tetrahydrobiopterin Synthesis

Compounds with the pyrimidine heterocycle, such as “2-Amino-4,6-dichloronicotinaldehyde”, act as inhibitors of tetrahydrobiopterin synthesis .

Regulators of Pain Sensitivity and Persistence

The pyrimidine heterocycle is found in compounds that act as regulators of pain sensitivity and persistence .

Safety and Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-amino-4,6-dichloropyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-5(8)10-6(9)3(4)2-11/h1-2H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTLGTNEHYDUGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)N)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dichloronicotinaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2868416.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2868417.png)

![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)

![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)